molecular formula C11H13NO4 B14470745 2,3,5,6-Tetramethoxybenzonitrile CAS No. 72424-29-4

2,3,5,6-Tetramethoxybenzonitrile

Cat. No.: B14470745
CAS No.: 72424-29-4
M. Wt: 223.22 g/mol
InChI Key: JBNRFKVMINTKAZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetramethoxybenzonitrile is a benzonitrile derivative featuring four methoxy (-OCH₃) groups at the 2, 3, 5, and 6 positions of the benzene ring. This substitution pattern creates a highly symmetrical structure, which influences its electronic and steric properties.

Properties

CAS No.

72424-29-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2,3,5,6-tetramethoxybenzonitrile

InChI

InChI=1S/C11H13NO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,1-4H3

InChI Key

JBNRFKVMINTKAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)C#N)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethoxybenzonitrile typically involves the methoxylation of benzonitrile derivatives. One common method is the reaction of 2,3,5,6-tetramethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetramethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

2,3,5,6-Tetramethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetramethoxybenzonitrile is primarily related to its ability to interact with various molecular targets. The methoxy groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitrile group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Analysis

Evidence from torsion angle studies highlights the conformational stability of methoxy-substituted compounds. For example, derivatives of 2,3,5,6-tetramethoxybenzonitrile (referred to as 2A–2E in the literature) exhibit minimal torsion angle variations (0–1°), indicating rigid molecular conformations due to methoxy group symmetry and steric alignment . In contrast, comparisons with 2,3,5,6-bis(ortho-1,10-decylidene)dihydropyrazine reveal larger torsion angle differences (up to 9.1°), attributed to the influence of non-methoxy substituents and varying ring connectivity .

Table 1: Torsion Angle Variations in Selected Compounds
Compound Name Torsion Angle Variation Range Key Contributing Factors
This compound derivatives (2A–2E) 0–1° Symmetrical methoxy groups
2,3,5,6-Bis(ortho-1,10-decylidene)dihydropyrazine 0–9.1° Bulky alkylidene substituents

Electronic and Substituent Effects

The electron-donating nature of methoxy groups contrasts sharply with electron-withdrawing substituents like fluorine or chlorine in analogous compounds:

Comparison with 2,3,5,6-Tetrafluorobenzonitrile
  • Substituent Effects: Fluorine atoms are electron-withdrawing, reducing electron density on the benzene ring and altering reactivity.
  • Safety and Applications: 2,3,5,6-Tetrafluorobenzonitrile is classified as hazardous under GHS guidelines, with applications in industrial chemicals . No safety data are available for the methoxy analog, suggesting differences in regulatory profiles.
Comparison with 2,3,5,6-Tetrachloroanisole
  • Substituent Effects : Chlorine substituents (electron-withdrawing) impart greater steric hindrance and lower solubility compared to methoxy groups.
  • Applications : Tetrachloroanisole derivatives are intermediates in pesticide synthesis , whereas methoxy-substituted nitriles may favor pharmaceutical applications due to reduced toxicity.
Table 2: Substituent Effects on Key Properties
Compound Name Substituent Type Electronic Effect Common Applications
This compound Methoxy (-OCH₃) Electron-donating Not specified (likely synthesis intermediates)
2,3,5,6-Tetrafluorobenzonitrile Fluorine (-F) Electron-withdrawing Industrial chemicals
2,3,5,6-Tetrachloroanisole Chlorine (-Cl) Electron-withdrawing Pesticide intermediates

Physicochemical Properties

  • Solubility : Methoxy groups enhance polarity and water solubility compared to methyl or halogenated analogs.
  • Thermal Stability : Symmetrical substitution (as in 2A–2E) likely increases thermal stability due to reduced steric strain .

Research Findings and Implications

Conformational Rigidity : The minimal torsion angle variations in methoxy-substituted compounds suggest applications requiring stable molecular frameworks, such as liquid crystals or catalysts .

Reactivity Trends : Methoxy groups may direct nitrile reactivity toward nucleophilic addition, whereas electron-withdrawing substituents (e.g., fluorine) could favor electrophilic pathways.

Safety Profiles : Halogenated analogs exhibit higher toxicity and regulatory restrictions compared to methoxy derivatives, influencing their industrial use .

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